molecular formula C23H19NO5S B6528012 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946292-72-4

3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B6528012
CAS RN: 946292-72-4
M. Wt: 421.5 g/mol
InChI Key: JBOAGTJXMGXBMM-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4-one core, which is a type of oxygen-containing heterocycle. This core is substituted with a 2-methoxyphenoxy group at the 3-position and a thiophen-2-ylmethyl group at the 9-position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The chromeno[8,7-e][1,3]oxazin-4-one core itself is a fused ring system containing oxygen and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of multiple functional groups could potentially allow for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the oxygen and nitrogen atoms in the chromeno[8,7-e][1,3]oxazin-4-one core could potentially result in hydrogen bonding interactions .

Scientific Research Applications

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-26-19-6-2-3-7-20(19)29-21-13-27-23-16(22(21)25)8-9-18-17(23)12-24(14-28-18)11-15-5-4-10-30-15/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOAGTJXMGXBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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